3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 1,2,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.
Introduction of the 5-iodofuran-2-yl group: This step involves the iodination of a furan ring, which can be accomplished using iodine and an oxidizing agent.
Attachment of the benzamide core: The final step involves coupling the 1,2,4-thiadiazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Derivatives with different substituents on the benzamide or thiadiazole rings.
Oxidation/Reduction: Modified thiadiazole rings with altered oxidation states.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- 3-chloro-N-[3-(5-chlorofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- 3-chloro-N-[3-(5-methylfuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
Uniqueness
The presence of the 5-iodofuran-2-yl group in 3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide makes it unique compared to its analogs. This iodine substituent can significantly influence the compound’s reactivity and biological activity, potentially offering advantages in specific applications.
Properties
CAS No. |
1018066-44-8 |
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Molecular Formula |
C13H7ClIN3O2S |
Molecular Weight |
431.64 g/mol |
IUPAC Name |
3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C13H7ClIN3O2S/c14-8-3-1-2-7(6-8)12(19)17-13-16-11(18-21-13)9-4-5-10(15)20-9/h1-6H,(H,16,17,18,19) |
InChI Key |
FXMVBACEAITDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=NS2)C3=CC=C(O3)I |
Origin of Product |
United States |
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